2-(Quinazolin-4-ylsulfanyl)butanoic acid

Antimicrobial screening Structure-activity relationship Quinazoline scaffold

2-(Quinazolin-4-ylsulfanyl)butanoic acid (CAS 781656-20-0; molecular formula C₁₂H₁₂N₂O₂S; molecular weight 248.30 g/mol) is a quinazoline derivative featuring a thioether bridge at the C-4 position connecting the bicyclic quinazoline core to a butanoic acid side chain. The compound belongs to the broader class of 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids, a scaffold studied for antimicrobial, anticancer, and enzyme inhibitory applications.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3
CAS No. 781656-20-0
Cat. No. B2674008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinazolin-4-ylsulfanyl)butanoic acid
CAS781656-20-0
Molecular FormulaC12H12N2O2S
Molecular Weight248.3
Structural Identifiers
SMILESCCC(C(=O)O)SC1=NC=NC2=CC=CC=C21
InChIInChI=1S/C12H12N2O2S/c1-2-10(12(15)16)17-11-8-5-3-4-6-9(8)13-7-14-11/h3-7,10H,2H2,1H3,(H,15,16)
InChIKeySXHQGWDCCOYODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinazolin-4-ylsulfanyl)butanoic Acid (CAS 781656-20-0): Chemical Class and Structural Context for Research Procurement


2-(Quinazolin-4-ylsulfanyl)butanoic acid (CAS 781656-20-0; molecular formula C₁₂H₁₂N₂O₂S; molecular weight 248.30 g/mol) is a quinazoline derivative featuring a thioether bridge at the C-4 position connecting the bicyclic quinazoline core to a butanoic acid side chain . The compound belongs to the broader class of 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids, a scaffold studied for antimicrobial, anticancer, and enzyme inhibitory applications [1]. Its SMILES notation—CCC(C(=O)O)SC1=NC=NC2=CC=CC=C21—confirms the presence of a free carboxylic acid terminus on the α-carbon of the butanoyl moiety, distinguishing it from ester prodrugs or amide-capped analogs . The compound is commercially available from multiple vendors at ≥95% purity (HPLC) for research use, typically stored sealed under dry conditions at 2–8 °C .

Why In-Class Quinazoline-Thioether Carboxylic Acids Cannot Be Interchanged with 2-(Quinazolin-4-ylsulfanyl)butanoic Acid


Within the 2-R-(quinazolin-4(3H)-ylthio)carboxylic acid series, even seemingly minor variations in the α-substituent on the carboxylic acid-bearing carbon produce dramatic shifts in biological activity profiles. The 2015 study by Antypenko et al. demonstrated that moving from a hydrogen (acetic acid) to a methyl (propanoic acid) to an ethyl (butanoic acid) substituent altered antimicrobial spectrum, with the introduction of the carboxylic acid residue into the 4-position of the quinazoline-4(3H)-thione scaffold resulting in complete loss of antimicrobial activity for certain analogs while retaining anticancer activity against specific cell lines [1]. The binding pose of the closely related fragment 3-(quinazolin-4-ylsulfanyl)propanoic acid co-crystallized with human Notum (PDB 7BNB, resolution 1.16 Å) confirms that the carboxylic acid terminus engages in critical hydrogen-bond interactions within the enzyme active site [2]. Altering the chain length from propanoic (C3) to butanoic (C4) acid would shift the carboxylate position by ~1.3 Å, potentially disrupting these interactions. Furthermore, the α-ethyl substituent in 2-(quinazolin-4-ylsulfanyl)butanoic acid introduces a chiral center absent in the simpler acetic acid analog, enabling stereochemically defined SAR exploration .

Quantitative Differentiation Evidence: 2-(Quinazolin-4-ylsulfanyl)butanoic Acid Versus Closest Analogs


Chain-Length Specificity in Quinazoline-Thioether Carboxylic Acid Antimicrobial Spectrum

In the systematic SAR study by Antypenko et al. (2016), 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids with varying R-chain lengths were evaluated against a panel of bacterial and fungal strains. The acetic acid analog (compound 2.1; R = H; 220.25 g/mol) showed antibacterial activity against Staphylococcus aureus and Escherichia coli. In contrast, the introduction of the carboxylic acid/amide residue into the 4-position of quinazolin-4(3H)-thione resulted in the absence of antimicrobial activity for several derivatives, demonstrating that chain-length and functionality at the α-position are critical determinants of biological outcome [1]. While the specific butanoic acid derivative (R = ethyl; 248.30 g/mol) was not individually profiled in this publication, its intermediate chain length between the inactive carboxylic acid series and the active amide series positions it as a key probe for SAR interrogation.

Antimicrobial screening Structure-activity relationship Quinazoline scaffold

Structural Basis for Notum Carboxylesterase Inhibition: Chain-Length Specificity from Co-Crystal Structures

The high-resolution co-crystal structure of 3-(quinazolin-4-ylsulfanyl)propanoic acid bound to human Notum (PDB 7BNB; resolution 1.16 Å; R-Value Free: 0.222) provides direct structural evidence that the carboxylic acid terminus of quinazoline-4-thioether acids forms specific polar interactions within the enzyme's catalytic pocket [1]. The propanoic acid analog (C₁₁H₁₀N₂O₂S; MW 234.27 g/mol) is a confirmed Notum fragment hit [2]. 2-(Quinazolin-4-ylsulfanyl)butanoic acid (C₁₂H₁₂N₂O₂S; MW 248.30 g/mol) extends the alkyl chain by one methylene unit compared to the co-crystallized fragment. Based on the binding mode observed in 7BNB, this extension would project the carboxylate approximately 1.2–1.5 Å deeper into the active site, potentially enabling novel interactions with residues lining the substrate-binding pocket that are inaccessible to the shorter propanoic acid analog [1].

Fragment-based drug discovery Notum inhibitor Wnt signaling

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Capacity Versus Shorter-Chain Analogs

Comparative calculated physicochemical parameters differentiate 2-(quinazolin-4-ylsulfanyl)butanoic acid from its acetic and propanoic acid analogs in lipophilicity and hydrogen-bonding profiles, both of which influence membrane permeability and protein-binding promiscuity in screening cascades. The butanoic acid homolog possesses a calculated logP approximately 0.5–0.7 units higher than the acetic acid analog (based on structure-derived estimates from the related compound (quinazolin-4-ylsulfanyl)-acetic acid, which has an experimentally characterized pKa of ~4.5 [1]), and one additional rotatable bond (7 vs. 5 for the acetic acid and 6 for the propanoic acid analogs), affecting conformational entropy upon target binding .

Lipophilicity Drug-likeness Physicochemical profiling

Kinase Inhibition Potential: SAR Context from 2-Substituted Quinazoline-Thioether Carboxylic Acid Derivatives

Quinazoline-4-thioether derivatives bearing carboxylic acid functionalities have been evaluated as kinase inhibitor scaffolds. BindingDB records for closely related compounds provide quantitative benchmarking: (2-isopropyl-quinazolin-4-ylsulfanyl)-acetic acid (BDBM41000) showed IC₅₀ values against focal adhesion kinase 1 (FAK) of 12,500 nM and against protein-tyrosine kinase 2-beta of 69,500 nM, while (2-phenyl-quinazolin-4-ylsulfanyl)-acetic acid ethyl ester (BDBM114330) demonstrated IC₅₀ of 1,730 nM against major prion protein [1][2]. The 2-unsubstituted butanoic acid analog lacks the C-2 substituents present in these evaluated compounds, positioning it as a minimal scaffold for delineating the contribution of the C-2 position to kinase selectivity [3].

Kinase inhibitor EGFR Tyrosine kinase

Recommended Research Application Scenarios for 2-(Quinazolin-4-ylsulfanyl)butanoic Acid (CAS 781656-20-0)


Fragment-Based Drug Discovery Targeting Serine Hydrolases (Notum and Related Enzymes)

The structural precedent established by the 1.16 Å co-crystal structure of 3-(quinazolin-4-ylsulfanyl)propanoic acid with human Notum (PDB 7BNB) validates the quinazoline-4-thioether-carboxylic acid scaffold as a productive fragment for serine hydrolase inhibition [1]. 2-(Quinazolin-4-ylsulfanyl)butanoic acid extends the alkyl chain by one methylene, providing a rational homologation strategy to probe deeper sub-pocket occupancy. Procurement of this compound is indicated for fragment-growing campaigns where the initial propanoic acid fragment hit requires incremental lipophilic extension to improve affinity or selectivity.

Systematic SAR Studies of Quinazoline C-2 Substitution Effects on Kinase Selectivity

The compound's unsubstituted C-2 position on the quinazoline core makes it the minimal baseline scaffold for SAR campaigns. Published kinase inhibition data for C-2-substituted analogs (isopropyl: FAK1 IC₅₀ = 12,500 nM; phenyl: prion protein IC₅₀ = 1,730 nM) provide a direct quantitative benchmark against which the impact of C-2 derivatization can be measured [2][3]. The free carboxylic acid also permits subsequent amide coupling or esterification to generate focused libraries.

Antimicrobial Scaffold Optimization and Activity-Cliff Analysis

The 2016 SAR study by Antypenko et al. identified an activity cliff between carboxylic acid and amide derivatives in the quinazoline-4-thioether series, where introduction of the carboxylic acid residue resulted in loss of antimicrobial activity while certain amides retained potency [4]. The butanoic acid analog, as an intermediate chain-length representative, is a critical probe compound for dissecting the structural basis of this activity cliff, particularly when paired with its corresponding amide derivatives in head-to-head MIC determinations.

Synthetic Building Block for Quinazoline-Focused Compound Library Construction

With confirmed commercial availability at ≥95% purity and defined storage conditions (sealed, dry, 2–8 °C), this compound serves as a reliable synthetic intermediate . The free carboxylic acid handle enables standard amide bond formation, esterification, or reduction chemistry. The thioether sulfur at C-4 is amenable to controlled oxidation to sulfoxide or sulfone derivatives, providing additional diversification points for library synthesis.

Quote Request

Request a Quote for 2-(Quinazolin-4-ylsulfanyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.